molecular formula C14H20N2O5 B12659510 2-Isooctyl-4,6-dinitrophenol CAS No. 41227-52-5

2-Isooctyl-4,6-dinitrophenol

Cat. No.: B12659510
CAS No.: 41227-52-5
M. Wt: 296.32 g/mol
InChI Key: VZPYZYHXSMGBJT-UHFFFAOYSA-N
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Description

2-Isooctyl-4,6-dinitrophenol: is a chemical compound with the molecular formula C14H20N2O5 . It is known for its applications in various fields, including agriculture and industry. This compound is a derivative of dinitrophenol, characterized by the presence of isooctyl groups attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isooctyl-4,6-dinitrophenol typically involves the nitration of isooctylphenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 4 and 6 positions of the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Isooctyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isooctyl-4,6-dinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isooctyl-4,6-dinitrophenol involves its interaction with cellular components. It is known to uncouple oxidative phosphorylation, leading to a disruption in ATP production. This results in increased metabolic rates and energy expenditure. The compound targets mitochondrial pathways, affecting the electron transport chain and proton gradient .

Comparison with Similar Compounds

Uniqueness: 2-Isooctyl-4,6-dinitrophenol is unique due to its specific isooctyl substitution, which imparts distinct physical and chemical properties. This makes it particularly effective in certain industrial applications, such as pesticide formulation, where its stability and efficacy are advantageous .

Properties

CAS No.

41227-52-5

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2-(6-methylheptyl)-4,6-dinitrophenol

InChI

InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3

InChI Key

VZPYZYHXSMGBJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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